molecular formula C16H23N5O4S B7024455 Tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B7024455
M. Wt: 381.5 g/mol
InChI Key: PDJGDMZBMUZVNO-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrazole ring, and a sulfonylamino group

Properties

IUPAC Name

tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-16(2,3)25-15(22)13-14(17-11-7-5-6-9-21(11)13)19-26(23,24)12-8-10-20(4)18-12/h8,10,19H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJGDMZBMUZVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C2N1CCCC2)NS(=O)(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methylpyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Sulfonylation: The 1-methylpyrazole is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Cyclization: The sulfonylated pyrazole is reacted with a suitable diamine to form the tetrahydroimidazo[1,2-a]pyridine core. This step often requires a cyclization agent and elevated temperatures.

    Esterification: Finally, the carboxylate group is introduced through esterification with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonylamino group, converting it to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the tert-butyl ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers and other materials can lead to improved performance in various applications.

Mechanism of Action

The mechanism by which tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(1-methylpyrazol-3-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
  • Tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-4-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 2-[(1-methylpyrazol-3-yl)sulfonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the specific positioning of the sulfonylamino group and the tert-butyl ester. These structural features confer distinct reactivity and interaction profiles, making it particularly useful in applications where precise molecular interactions are required.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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